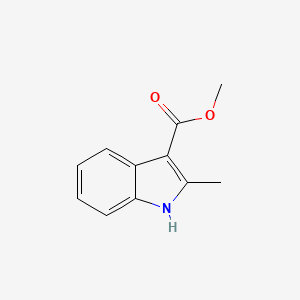

Methyl 2-methyl-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344061 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65417-22-3 | |

| Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-methyl-1H-indole-3-carboxylate

Abstract: This technical guide provides a detailed examination of the known physical and spectroscopic properties of Methyl 2-methyl-1H-indole-3-carboxylate (CAS No. 65417-22-3). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its empirical characteristics is fundamental for its application in research and development. This document synthesizes data from peer-reviewed literature and established chemical databases to serve as an in-depth resource for researchers, chemists, and drug development professionals. It covers compound identification, spectroscopic profiles (NMR, MS), and core physicochemical properties. Where experimental data is not publicly available, this guide presents standardized, field-proven protocols for their determination, grounded in the principles of scientific integrity and experimental causality.

Compound Identification and General Properties

This compound is a derivative of the indole heterocyclic system, a ubiquitous scaffold in pharmacologically active molecules. Its identity is established by a unique combination of identifiers and fundamental properties.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 65417-22-3 | [1][2] |

| Chemical Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | Calculated |

| InChI Key | WQBPRTUBQKFRKZ-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 594174 |[2] |

Table 2: General Physical and Handling Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Physical State | Solid, reported as orangewish powder. | [1][3] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. |[1] |

Spectroscopic and Structural Characterization

The definitive structural elucidation of a synthetic compound relies on a suite of spectroscopic techniques. The data presented herein provides a fingerprint for the verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure confirmation in organic chemistry. The ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each nucleus, their connectivity, and spatial relationships. The data presented is based on analysis in deuterated chloroform (CDCl₃).[3]

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃) [3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| N1-H | 8.48 | br s | - |

| Ar-H | 8.09 | dd | 7.5, 2.0 |

| Ar-H | 7.30 | dd | 7.5, 2.0 |

| Ar-H | 7.21 | qd | 14.5, 7.5, 1.8 |

| Ar-H | 7.19 | qd | 14.5, 7.5, 1.8 |

| O-CH₃ | 3.94 | s | - |

| C2-CH₃ | 2.74 | s | - |

Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃) [3]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.7 | C=O (Ester) |

| 144.3 | C2 |

| 134.6 | C7a |

| 127.2 | C3a |

| 122.3 | Aromatic CH |

| 121.6 | Aromatic CH |

| 121.2 | Aromatic CH |

| 110.6 | Aromatic CH |

| 104.3 | C3 |

| 50.8 | O-CH₃ |

| 14.2 | C2-CH₃ |

Methodology Insight: The choice of CDCl₃ as a solvent is standard for non-polar to moderately polar analytes, offering excellent solubility and a clean spectral window. The broad singlet for the N-H proton is characteristic and results from quadrupole broadening and potential hydrogen exchange.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight and can confirm the elemental composition.

-

Technique: Electrospray Ionization (ESI)

-

Result: High-Resolution Mass Spectrometry (HRMS) analysis shows an m/z of 190.0874 for the [M+H]⁺ adduct.[3]

-

Calculated Mass: The calculated mass for the protonated species [C₁₁H₁₂NO₂]⁺ is 190.0863.[3]

Expertise & Causality: ESI is the ionization method of choice for this molecule due to its "soft" nature. It imparts charge to the analyte in solution with minimal fragmentation, preserving the molecular ion (in this case, as a protonated adduct [M+H]⁺). This allows for the precise mass measurement required for HRMS, which in turn validates the elemental formula against the experimentally observed mass with high confidence.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1700 - 1725 (strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1150 - 1250 |

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform baseline correction if necessary.

-

Validation: The presence of a strong peak around 1700-1725 cm⁻¹ would provide strong evidence for the carbonyl group of the ester, validating a key functional feature of the molecule.

Physicochemical and Thermal Properties

These properties are critical for determining appropriate solvents for reactions and purification, understanding the compound's solid-state behavior, and ensuring its stability.

Melting Point

The melting point is a crucial indicator of purity. While a specific value for this compound is not prominently reported, its non-methylated analog, Methyl 1H-indole-3-carboxylate, has a reported melting point of 149-152 °C.[4] The 2-methyl derivative is expected to have a distinct, though likely similar, melting range.

-

Sample Preparation: Finely powder a small, dry sample of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Slow Heating & Observation: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

-

Recording the Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound should exhibit a sharp melting range of 1-2 °C.

-

Trustworthiness: The protocol's validity rests on the prior calibration of the apparatus using certified standards (e.g., benzophenone, caffeine) with known melting points.

Solubility Profile

No quantitative solubility data has been found. However, based on its molecular structure, a qualitative profile can be predicted. The indole N-H and ester carbonyl provide polar character, while the bicyclic aromatic system and methyl groups are nonpolar.

-

Predicted High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.

-

Predicted Moderate Solubility: Methanol, Ethanol.

-

Predicted Poor Solubility: Water, Hexanes.

-

Preparation: Add approximately 10 mg of the compound to each of several labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, DCM, hexane).

-

Observation & Agitation: Agitate the mixture vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Classification: Observe the sample against a contrasting background.

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

-

Insoluble: The solid remains largely unchanged.

-

-

Validation: This systematic approach provides a reliable, albeit qualitative, solubility profile essential for selecting appropriate solvent systems for chromatography, reaction workups, and recrystallization.

Crystallographic Data

As of the date of this guide, a single-crystal X-ray structure of this compound has not been deposited in the Cambridge Structural Database (CSD). Obtaining such data would provide unequivocal proof of structure and invaluable insight into its solid-state packing, hydrogen bonding networks (via the indole N-H), and intermolecular interactions.

Conclusion

This guide consolidates the key physical and spectroscopic data for this compound. The definitive structural characterization is well-supported by high-quality NMR and HRMS data from the scientific literature. While specific experimental values for melting point and a full IR spectrum are pending public disclosure, standardized protocols for their determination have been provided. This document serves as a reliable and practical reference for scientists, enabling them to confidently identify, handle, and utilize this important chemical intermediate in their research endeavors.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bellavita, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1593. Retrieved from [Link]

-

Huang, H., et al. (2011). Methyl 2-(1H-indole-3-carboxamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o742. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Rapolu, M., et al. (2011). Synthesis, Characterization and Pharmacological Screening of 2-methyl-1H-indole-3-carboxylic acid [2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. International Journal of Chemical Sciences and Applications, 2(1), 91-99. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2008). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 13(5), 1153-1165. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bellavita, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. University of Naples Federico II Institutional Repository. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-methyl-1H-indole-3-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, and potential applications, underpinned by scientific principles and validated methodologies.

Core Chemical Identity

This compound is a member of the indole family, a structural motif prevalent in numerous natural products and pharmacologically active compounds.[1] Its unique arrangement of a methyl group at the 2-position and a methyl carboxylate group at the 3-position of the indole ring makes it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 65417-22-3 | American Elements, Sigma-Aldrich[2] |

| Chemical Formula | C₁₁H₁₁NO₂ | American Elements[2] |

| Molecular Weight | 189.21 g/mol | MilliporeSigma |

| IUPAC Name | This compound | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

Chemical Structure

The foundational structure of this compound consists of a fused bicyclic system comprising a benzene ring and a pyrrole ring. The substituents at positions 2 and 3 are crucial for its reactivity and utility as a building block in the synthesis of more complex molecules.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example based on established literature. [1] Step 1: Synthesis of N-Aryl Enamine Intermediate

-

To a solution of the appropriately substituted aniline in a suitable solvent (e.g., toluene), add one equivalent of methyl acetoacetate.

-

Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl enamine.

Step 2: Microwave-Assisted Intramolecular Cyclization

-

In a microwave-safe vial, combine the N-aryl enamine, palladium(II) acetate (Pd(OAc)₂, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 3 equivalents) as an oxidant.

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 3 equivalents), and a high-boiling point solvent like N,N-dimethylformamide (DMF).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes). [1]5. After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the metal catalysts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound. [1]

Characterization Data

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 8.48 (brs, 1H, -NH), 8.09 (dd, 1H), 7.30 (dd, 1H), 7.21 (qd, 1H), 7.19 (qd, 1H), 3.94 (s, 3H), 2.74 (s, 3H) | MDPI [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2 | MDPI [1] |

| HRMS (ESI) | m/z: 190.0874 [M+H]⁺ (calculated for C₁₁H₁₂NO₂: 190.0863) | MDPI [1] |

Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. [1][3]this compound serves as a valuable starting material for the synthesis of more complex indole derivatives with diverse biological activities.

Role as a Synthetic Intermediate

The functional groups of this compound offer multiple reaction sites for further chemical modification. The ester can be hydrolyzed, reduced, or converted to an amide. The indole nitrogen can be alkylated or acylated, and the benzene ring is amenable to electrophilic substitution, allowing for the introduction of various pharmacophores.

Potential Therapeutic Areas

Derivatives of indole-3-carboxylates are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The indole scaffold is a key component of many compounds that target various cancer-related pathways, such as tubulin polymerization and protein kinases. [3]* Antiviral and Antimicrobial Agents: Indole derivatives have shown promise in the development of new drugs to combat viral and bacterial infections. [3][4]* Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a focus in the development of drugs for neurological conditions. [5]

Caption: Potential derivatization and therapeutic applications of the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the latest Safety Data Sheet (SDS) from their supplier.

General Safety Information:

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). * Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). [6]Wear protective gloves, clothing, eye, and face protection (P280). [6]In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338). [6]* Handling: Use in a well-ventilated area or under a fume hood. [7]Avoid formation of dust and aerosols. [7]* Storage: Keep container tightly closed in a dry and well-ventilated place. [6]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of the indole scaffold make it an important building block for the discovery and development of new therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, intended to support the innovative work of researchers and drug development professionals.

References

-

American Elements. This compound | CAS 65417-22-3. [Link]

-

Bellavita, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(3), 435. [Link]

-

ResearchGate. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

ResearchGate. Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing.... [Link]

-

PubChem. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

PrepChem.com. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization | MDPI [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-formyl-1H-indole-3-carboxylate () for sale [vulcanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methyl-1H-indole-3-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides field-proven insights into the structural elucidation of this indole derivative.

Introduction

This compound is a member of the indole family, a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure, composed of a benzene ring fused to a pyrrole ring, serves as a versatile scaffold for the development of new therapeutic agents. Understanding the precise structural features of this molecule is paramount for its application in drug design and synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), exhibits characteristic signals for the aromatic, N-H, methyl, and methoxy protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Interpretation:

The following table summarizes the ¹H NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.48 | brs | 1H | N-H |

| 8.09 | dd, J = 7.5, 2.0 Hz | 1H | Ar-H |

| 7.30 | dd, J = 7.5, 2.0 Hz | 1H | Ar-H |

| 7.21 | qd, J = 14.5, 7.5, 1.8 Hz | 1H | Ar-H |

| 7.19 | qd, J = 14.5, 7.5, 1.8 Hz | 1H | Ar-H |

| 3.94 | s | 3H | O-CH₃ |

| 2.74 | s | 3H | C2-CH₃ |

brs = broad singlet, s = singlet, dd = doublet of doublets, qd = quartet of doublets

The broad singlet at 8.48 ppm is characteristic of the N-H proton of the indole ring, with its broadness attributed to quadrupole broadening and potential hydrogen bonding. The aromatic protons appear in the region of 7.19-8.09 ppm, with their specific multiplicities and coupling constants providing information about their substitution pattern on the benzene ring. The sharp singlet at 3.94 ppm corresponds to the three protons of the methoxy group of the ester, while the singlet at 2.74 ppm is assigned to the three protons of the methyl group at the C2 position of the indole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required compared to ¹H NMR.

-

Instrument Setup: Utilize a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: A proton-decoupled pulse sequence is standard to simplify the spectrum to a series of singlets. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

Data Interpretation:

The table below presents the ¹³C NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O (ester) |

| 144.3 | C-2 |

| 134.6 | C-7a |

| 127.2 | C-3a |

| 122.3 | Ar-C |

| 121.6 | Ar-C |

| 121.2 | Ar-C |

| 110.6 | C-7 |

| 104.3 | C-3 |

| 50.8 | O-CH₃ |

| 14.2 | C2-CH₃ |

The downfield signal at 166.7 ppm is characteristic of the carbonyl carbon of the ester group. The signals for the aromatic and indole ring carbons appear in the range of 104.3-144.3 ppm. The upfield signals at 50.8 ppm and 14.2 ppm correspond to the methoxy and methyl carbons, respectively.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₃) |

| ~1700-1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1470 | C=C stretch | Aromatic C=C |

| ~1250-1000 | C-O stretch | Ester C-O |

The presence of a sharp, strong absorption band around 1700-1720 cm⁻¹ would be a clear indicator of the ester carbonyl group. The N-H stretching vibration of the indole ring is expected to appear as a relatively broad band in the region of 3300-3400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms a protonated molecule [M+H]⁺.

-

Analysis: The ions are then separated in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Data Interpretation:

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₁₁H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ is 190.0863.

The reported HRMS (ESI) data shows an m/z of 190.0874 [M+H]⁺, which is in excellent agreement with the calculated value for C₁₁H₁₂NO₂⁺. This confirms the molecular formula of the compound.

Plausible Fragmentation Pathway:

While a detailed experimental fragmentation spectrum is not available, a plausible fragmentation pattern can be proposed. The molecular ion would be observed at m/z 189. Under electron ionization (EI), a common fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158. Another possible fragmentation is the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 130.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbons, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition. This comprehensive spectroscopic analysis serves as a crucial reference for researchers working with this important indole derivative, ensuring its identity and purity in various scientific applications.

References

-

Bellavita, R., Casertano, M., Grasso, N., Gillick-Healy, M., Kelly, B. G., Adamo, M. F. A., Menna, M., Merlino, F., & Grieco, P. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 526. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry 2022, 14, 526.[Link]

Sources

Solubility of "Methyl 2-methyl-1H-indole-3-carboxylate" in common organic solvents

A Technical Guide to the Solubility of Methyl 2-methyl-1H-indole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 65417-22-3), a key intermediate in pharmaceutical and organic synthesis. Understanding the solubility of this compound is paramount for researchers, process chemists, and formulation scientists to ensure efficient reaction kinetics, effective purification, and optimal bioavailability in drug development pipelines. This document details the physicochemical properties of the target molecule, presents qualitative and semi-quantitative solubility data in a range of common organic solvents, and offers a rigorous, step-by-step experimental protocol for determining equilibrium solubility. The guide is designed to equip laboratory professionals with the foundational knowledge and practical methodologies required to effectively work with this indole derivative.

Physicochemical Profile of the Solute

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physical properties. The principle of "like dissolves like" serves as a useful heuristic, where solutes tend to dissolve in solvents with similar polarity.[1] this compound possesses a moderately polar structure, influencing its interactions with various solvents.

Key Molecular Characteristics:

-

Molecular Formula: C₁₁H₁₁NO₂[2]

-

Molecular Weight: 189.21 g/mol

-

Structure: The molecule contains a bicyclic indole core, which is relatively nonpolar and aromatic. However, it also features a polar ester functional group (-COOCH₃) and a secondary amine (-NH-) within the indole ring.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. This capability significantly influences its solubility in protic solvents.

-

Physical Form: Typically an off-white to solid powder.

The interplay between the nonpolar aromatic rings and the polar functional groups results in a molecule of intermediate polarity, suggesting it will exhibit preferential solubility in solvents of similar character.

Solubility Profile in Common Organic Solvents

Precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively published in readily accessible literature. However, based on its structural features and data from chemical suppliers, a qualitative and semi-quantitative profile can be established. The following table summarizes its expected solubility across a spectrum of solvents, ordered by increasing polarity index. The polarity index is a relative measure of a solvent's polarity.[3]

| Solvent | Chemical Formula | Type | Polarity Index (P')[4][5] | Expected Solubility | Rationale for Interaction |

| n-Hexane | C₆H₁₄ | Nonpolar, Aliphatic | 0.1 | Insoluble / Very Poor | The high polarity mismatch between the nonpolar solvent and the polar functional groups of the solute prevents effective solvation. |

| Toluene | C₇H₈ | Nonpolar, Aromatic | 2.4 | Poor to Sparingly Soluble | π-π stacking interactions between the aromatic rings of toluene and the indole nucleus may afford slight solubility, but the polar groups are not well solvated. |

| Diethyl Ether | C₄H₁₀O | Polar Aprotic | 2.8 | Sparingly Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall low polarity of the solvent limits its capacity to dissolve the solute. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 3.1 | Moderately Soluble | DCM's moderate polarity and its ability to engage in dipole-dipole interactions make it a reasonably effective solvent for this compound. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 4.4 | Soluble | As an ester, ethyl acetate shares functional similarity with the solute. Its polarity is well-matched to solvate both the polar and nonpolar regions of the molecule. |

| Acetone | C₃H₆O | Polar Aprotic | 5.1 | Soluble | The polar carbonyl group of acetone effectively solvates the polar regions of the solute, leading to good solubility. |

| Ethanol | C₂H₅OH | Polar Protic | 4.3 | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, allowing for strong intermolecular interactions with the solute's N-H and ester groups. |

| Methanol | CH₃OH | Polar Protic | 5.1 | Soluble | Similar to ethanol, methanol's strong hydrogen bonding capability and high polarity make it an excellent solvent for this compound. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 6.4 | Very Soluble | DMF is a powerful, highly polar aprotic solvent capable of effectively solvating a wide range of organic molecules through strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 7.2 | Very Soluble | DMSO is one of the most potent polar aprotic solvents, known for its ability to dissolve many otherwise poorly soluble compounds. |

| Water | H₂O | Polar Protic | 10.2 | Insoluble | Despite its ability to form hydrogen bonds, the large, nonpolar indole backbone of the solute dominates, leading to poor hydration and insolubility in water. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The most reliable and widely accepted method for determining the equilibrium solubility of a solid in a liquid is the Isothermal Shake-Flask Method .[6][7] This method involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium.[8]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (±0.1 mg accuracy)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation of Supersaturated Slurries:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium.

-

Pipette a precise volume (e.g., 5.00 mL) of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries at a constant, moderate speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[7] The system is considered at equilibrium when the concentration of the solute in the liquid phase no longer changes over time.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle. A brief centrifugation can accelerate this process.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.[9]

-

-

Analysis (Gravimetric or Spectroscopic):

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point until a constant weight of the dried solute is achieved.[10]

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

-

-

Spectroscopic/Chromatographic Method (Preferred):

-

Accurately dilute the filtered saturated solution with a known volume of fresh solvent to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of the saturated solution by back-calculating from the dilution factor.

-

-

Data Calculation

Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

-

From Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

-

From Spectroscopic Analysis:

-

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)

-

Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

Caption: Isothermal shake-flask experimental workflow.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is largely insoluble in nonpolar aliphatic and aromatic solvents as well as highly polar protic solvents like water. Its optimal solubility is found in polar aprotic solvents such as ethyl acetate, acetone, DMF, and DMSO, and in polar protic solvents like methanol and ethanol. For precise quantitative applications in research and development, the isothermal shake-flask method detailed herein provides a robust and reliable framework for determining its equilibrium solubility. Adherence to this protocol will ensure the generation of accurate and reproducible data, facilitating informed decisions in process development, formulation, and synthetic chemistry.

References

[4] Shodex HPLC. (n.d.). Polarities of Solvents. Retrieved from [Link]

[11] Department of Chemistry, University of Baghdad. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

[12] California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

[13] Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

[1] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

[6] Avdeef, A. (2012). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

[14] East Tennessee State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

[15] University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

[3] Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

[7] Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

[5] Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

[16] National Center for Biotechnology Information. (n.d.). Methyl indole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

[9] Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

[8] USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

[10] National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

[2] American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. americanelements.com [americanelements.com]

- 3. Polarity Index [macro.lsu.edu]

- 4. shodex.com [shodex.com]

- 5. organometallics.it [organometallics.it]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of Methyl 2-methyl-1H-indole-3-carboxylate

Introduction: The Imperative of Chemical Integrity in Research

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in countless natural products and synthetic pharmaceuticals.[1][2][3][4] Methyl 2-methyl-1H-indole-3-carboxylate is a valuable derivative within this class, frequently utilized as a building block in the synthesis of novel therapeutic agents.[1][5][6][7] The reliability and reproducibility of experimental results derived from this compound are directly contingent upon its chemical purity and stability. Degradation of the parent molecule can lead to altered biological activity, inconsistent results, and the misinterpretation of structure-activity relationships (SAR).

This guide provides a comprehensive framework for understanding and managing the stability of this compound. Moving beyond simple storage instructions, we will delve into the underlying chemical principles governing its stability, outline field-proven protocols for storage and handling, and provide methodologies for verifying its integrity over time. This document is designed to empower researchers to maintain their investment in this reagent and ensure the validity of their scientific endeavors.

Section 1: Core Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior and establishing appropriate handling protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 65417-22-3 | [8] |

| Molecular Formula | C₁₁H₁₁NO₂ | [8] |

| Molecular Weight | 189.21 g/mol | N/A |

| Appearance | Solid, often described as an orangewish or off-white powder | [1] |

| Purity | Typically ≥98% (by HPLC) | |

| Melting Point | Not consistently reported; related indole carboxylates melt >130°C | [9][10] |

| Solubility | Favorable solubility for laboratory applications | [9] |

Section 2: The Chemistry of Indole Stability: Potential Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its core functional groups: the electron-rich indole ring and the methyl ester. Understanding these vulnerabilities is key to preventing degradation. The indole scaffold's reactivity makes it a versatile tool in synthesis but also renders it susceptible to specific environmental factors.[3]

Key Vulnerabilities:

-

Oxidation: The indole ring is electron-rich and can be susceptible to oxidation, especially when exposed to atmospheric oxygen over prolonged periods. This process can be accelerated by light (photoxidation) or the presence of trace metal impurities.

-

Ester Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid. This reaction is catalyzed by the presence of water and can be significantly accelerated under either acidic or basic conditions.

-

Photodegradation: Many aromatic and heterocyclic compounds, including indoles, can absorb UV light. This energy can promote unwanted reactions, leading to complex degradation profiles. Some indole derivatives are explicitly noted as being sensitive to light.[11]

The following diagram illustrates the primary, predictable degradation pathways for this molecule.

Caption: Decision workflow for the storage and handling of the compound.

Summary of Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Slows the rate of all chemical degradation reactions. |

| Atmosphere | Tightly sealed; Inert gas (Ar, N₂) recommended | Prevents ingress of atmospheric O₂ and H₂O, which cause oxidation and hydrolysis. [12][13] |

| Light | Protect from light (Amber vials/darkness) | Prevents initiation of photochemical degradation pathways. |

| Purity Check | Periodically for long-stored materials | Verifies the integrity of the compound before critical use. |

Section 4: Experimental Protocols for Stability and Purity Assessment

Trust in a reagent must be validated. The following protocols describe how to establish a self-validating system for your chemical stocks, ensuring that the material you are using is what you believe it to be. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from potential impurities and degradation products. [14][15][16]

Protocol: HPLC-UV Method for Purity Assessment

This method provides a baseline for determining the purity of this compound.

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas all solvents prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (Indole chromophore).

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% B to 90% B

-

15-18 min: Hold at 90% B

-

18-19 min: Return to 30% B

-

19-25 min: Re-equilibration at 30% B

-

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in Acetonitrile or Methanol at 1 mg/mL.

-

Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.

-

-

Analysis:

-

Inject the prepared sample. The peak corresponding to this compound should be sharp and symmetrical.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding how a compound behaves under harsh conditions and for validating that the chosen analytical method can effectively separate the parent drug from its degradation products. [14][15]

-

Objective: To intentionally degrade the compound under controlled stress and analyze the resulting mixture with the HPLC method described in 4.1.

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Let stand at room temperature for 1 hour.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Let stand at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Then prepare a sample solution as in 4.1.

-

Photolytic Degradation: Expose a solution of the compound (~50 µg/mL in 50:50 Acetonitrile:Water) to direct UV light (e.g., in a photostability chamber) for 24 hours.

-

-

Sample Processing and Analysis:

-

After the stress period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all stressed samples to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

-

Analyze all samples by the HPLC method (4.1) alongside an unstressed control sample.

-

-

Interpretation:

-

The HPLC chromatograms of the stressed samples should show a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

-

A successful stability-indicating method will show baseline resolution between the parent peak and all major degradation peaks. This provides confidence that the method can accurately measure the purity of any sample.

-

Conclusion

The chemical integrity of this compound is not a passive state but one that requires active management. By understanding its inherent chemical vulnerabilities—namely oxidation and hydrolysis—and implementing rigorous storage and handling protocols, researchers can safeguard this valuable synthetic building block. The recommended conditions of refrigerated storage (2-8°C) in a sealed, dry, and dark environment are paramount. Furthermore, the adoption of analytical verification methods, such as the HPLC protocol detailed herein, transforms reagent management from a matter of assumption into a validated, trustworthy system. Adherence to these principles will ensure the compound's stability, leading to more reliable, reproducible, and ultimately more impactful scientific outcomes.

References

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl indole-7-carboxylate. Retrieved from [Link]

-

Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing from conventional to μW-heating conditions. Retrieved from [Link]

-

El-Matanawy, S. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

-

Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. Retrieved from [Link]

-

Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - PubMed Central. Retrieved from [Link]

-

El-Matanawy, S. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). Retrieved from [Link]

-

Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Retrieved from [Link]

-

Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

-

International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unina.it [iris.unina.it]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. chemimpex.com [chemimpex.com]

- 10. エチル 2-メチルインドール-3-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to the 2-Methyl-1H-indole-3-carboxylate Scaffold: Synthesis, Biological Significance, and Therapeutic Potential

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, the 2-methyl-1H-indole-3-carboxylate scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile scaffold for researchers, scientists, and drug development professionals. We will delve into efficient synthetic methodologies, critically analyze its multifaceted biological significance—with a focus on anticancer, anti-inflammatory, and antimicrobial applications—and provide detailed, field-proven experimental protocols. The causality behind experimental choices, mechanistic insights supported by signaling pathway diagrams, and comprehensive structure-activity relationship (SAR) data are central to this guide, ensuring a blend of theoretical knowledge and practical applicability.

The Enduring Significance of the Indole Nucleus

The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[2] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters like serotonin underscores its fundamental role in biology. In drug discovery, the indole scaffold's unique electronic properties and its ability to form hydrogen bonds make it an exceptional pharmacophore, capable of interacting with a wide range of biological targets.[1] The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological profile. This guide focuses specifically on the 2-methyl-1H-indole-3-carboxylate scaffold, a substitution pattern that has proven particularly fruitful in the development of novel therapeutic agents.

Synthetic Strategies: Crafting the Core Scaffold

The efficient synthesis of the 2-methyl-1H-indole-3-carboxylate core is crucial for its exploration in drug discovery. While classical methods like the Fischer indole synthesis exist, modern organometallic-catalyzed reactions offer superior efficiency, regioselectivity, and functional group tolerance.

Palladium-Catalyzed Intramolecular Oxidative Coupling

A highly effective and now favored approach is the palladium-catalyzed intramolecular oxidative C-H activation/C-C bond formation.[1][3] This method typically starts from readily available anilines, which are converted to N-aryl enamine carboxylates. The subsequent palladium-catalyzed cyclization proceeds under relatively mild conditions and can be significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes and often improving yields.[2][3]

Causality of Component Choice:

-

Palladium(II) Acetate (Pd(OAc)₂): This is the catalyst of choice due to its high reactivity in C-H activation cycles. It facilitates the key intramolecular cyclization step.

-

Copper(II) Acetate (Cu(OAc)₂): This acts as the oxidant, regenerating the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle, thus allowing for a catalytic amount of palladium to be used.

-

Base (e.g., K₂CO₃): The base is required for the deprotonation step in the catalytic cycle, facilitating the C-H activation.

-

Solvent (e.g., DMF): A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solubilizes the reactants and can withstand the temperatures required for the reaction, especially under microwave heating.

Diagram 1: General Synthetic Workflow Below is a conceptual workflow for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.

Caption: Workflow for Palladium-Catalyzed Synthesis.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is a representative example for the synthesis of Methyl 2-methyl-1H-indole-3-carboxylate, adapted from Bellavita et al.[3]

Step 1: Synthesis of Methyl (Z)-3-(phenylimino)butanoate (Intermediate)

-

To a solution of aniline (5 mmol) in methanol (20 mL), add methyl acetoacetate (5.5 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

-

In a microwave-safe vial, combine the crude methyl (Z)-3-(phenylimino)butanoate (0.16 mmol), Pd(OAc)₂ (0.008 mmol, 5 mol%), Cu(OAc)₂ (0.16 mmol, 1 eq), and K₂CO₃ (0.4 mmol).

-

Add DMF (2 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 60 °C for 10-20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield the final compound.[3]

Broad-Spectrum Biological Activities and Therapeutic Potential

The 2-methyl-1H-indole-3-carboxylate scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifactorial but frequently involves the disruption of key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: A prominent mechanism for indole derivatives is the inhibition of tubulin polymerization.[4] Tubulin is a critical protein for microtubule formation, which is essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[4] Other reported mechanisms include the inhibition of specific protein kinases involved in cancer signaling pathways.[5]

Diagram 2: Anticancer Mechanism of Action

Caption: Inhibition of Tubulin Polymerization Pathway.

Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5d | 4-Methoxy on ester | MCF-7 (Breast) | 4.7 | [6] |

| 6i | Thiazole-carboxamide | MCF-7 (Breast) | 6.10 | [5] |

| 17l | N-arylthiazole | HeLa (Cervical) | 3.41 | [7] |

| 5c | Heteroannulated | HeLa (Cervical) | 13.41 | [8] |

IC₅₀: The half-maximal inhibitory concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The 2-methyl-1H-indole-3-carboxylate scaffold has served as a template for the development of potent anti-inflammatory agents.

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9][10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin production and alleviate inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound ID | Assay Model | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| VIb & VId | Carrageenan-induced paw edema (Rat) | 100 | 16.44 - 31.8 | [11] |

| 7 | Carrageenan-induced paw edema (Rat) | 50 | > Phenylbutazone | [12] |

| 17c | Carrageenan-induced paw edema (Rat) | - | 72 - 80 | [13] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of the 2-methyl-1H-indole-3-carboxylate scaffold have shown promising activity against a range of bacterial and fungal pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: The antimicrobial mechanisms are diverse. In bacteria, some derivatives are proposed to inhibit enzymes essential for cell wall biosynthesis, such as MurB, which is involved in peptidoglycan synthesis.[14] In fungi, a key target is the 14α-lanosterol demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[14] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Table 3: Antimicrobial Activity (MIC) of Selected Indole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Proposed Target | Reference |

| 3k | MRSA ATCC 43300 | < 1 | - | [15] |

| 8 | Enterobacter cloacae | 4 - 30 | MurB (in silico) | [14] |

| 15 | Trichophyton viride (Fungus) | 4 - 60 | CYP51 (in silico) | [14] |

| 13b | Cryptococcus neoformans (Fungus) | ≤ 0.28 µM | Membrane | [16] |

MIC: Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-methyl-1H-indole-3-carboxylate scaffold has yielded key insights into the structural requirements for biological activity:

-

Position 1 (N-H): The presence of the N-H proton is often crucial for activity, as it can act as a hydrogen bond donor. However, substitution at this position with small alkyl or aryl groups can sometimes enhance potency, particularly in anticancer derivatives, by modifying lipophilicity and target engagement.[6]

-

Position 2 (Methyl Group): The 2-methyl group is a defining feature. It often contributes to favorable binding interactions within the target protein's active site and can influence the overall conformation of the molecule.

-

Position 3 (Carboxylate Group): Modification of the carboxylate ester to amides or hydrazides is a common strategy that has led to highly potent anticancer, anti-inflammatory, and antimicrobial agents.[5][11][16] This position is a key vector for introducing diversity.

-

Benzene Ring (Positions 4-7): Substitution on the benzene portion of the indole ring with electron-withdrawing groups (e.g., halogens like -Br, -Cl) or electron-donating groups can significantly modulate the electronic properties and lipophilicity of the molecule, impacting its activity and pharmacokinetic profile.[3][16] For instance, a 5-bromo substitution often enhances antimicrobial activity.[16]

Key Experimental Protocols for Biological Evaluation

A self-validating system of protocols is essential for reliable and reproducible biological evaluation.

Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Diagram 3: MTT Assay Workflow

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[17]

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations (e.g., 1–100 µmol/L) in the culture medium.[17] Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.[17]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used model for evaluating acute anti-inflammatory activity.[11][12]

Principle: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds (e.g., 50 mg/kg, oral).[12]

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and standard drug orally 1 hour before carrageenan injection. The control group receives the vehicle only.

-

Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 2-methyl-1H-indole-3-carboxylate scaffold is unequivocally a structure of profound biological significance. Its synthetic accessibility, coupled with its ability to interact with diverse and therapeutically relevant targets, cements its status as a privileged core in medicinal chemistry. The extensive research into its anticancer, anti-inflammatory, and antimicrobial properties has yielded numerous potent compounds, providing a solid foundation for further development.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms have been identified, a deeper understanding of the specific molecular interactions and off-target effects is needed. Advanced proteomic and genomic approaches could reveal novel targets and pathways.

-

Pharmacokinetic Optimization: Efforts should be directed towards improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their drug-likeness and clinical translatability.

-

Combination Therapies: Exploring the synergistic effects of these indole derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology and infectious diseases, potentially overcoming drug resistance.

References

-

Bellavita, R., Casertano, M., Grasso, N., Gillick-Healy, M., Kelly, B. G., Adamo, M. F. A., Menna, M., Merlino, F., & Grieco, P. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]

-

Rapolu, M., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2- SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research, 4(2), 92-98. [Link]

-

MacDonough, M. T. (n.d.). The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing.... [Link]

-

ResearchGate. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 27(21), 7206. [Link]

-

Ghorab, M. M., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Chemistry Journal, 55(7), 688-698. [Link]

-

Sivaramkumar, M. S., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research, 26, 3134-3146. [Link]

-

Tanti, A., et al. (2019). Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae. Microorganisms, 7(10), 426. [Link]

-

Yurttaş, L., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Faculty of Pharmacy of Ankara University, 40(2), 77-88. [Link]

-

Teti, D. (n.d.). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

Srivastava, A. K., et al. (2024). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 53(1). [Link]

-

ResearchGate. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

-

Srivastava, V., et al. (2021). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Pharmaspire, 13(1), 1-6. [Link]

-

UCLA Physics & Astronomy. (n.d.). Dot Language Graphviz. [Link]

-

GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link]

-

YouTube. (2021). Graphviz tutorial. [Link]

-